2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
Description
The compound 2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 7, and a thioether-linked N-methyl-N-phenylacetamide moiety at position 2. The presence of the 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the thioacetamide linker could modulate solubility and metabolic stability.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-17-8-13-23-19(14-17)15-22-26(33-23)29-25(18-9-11-20(28)12-10-18)30-27(22)34-16-24(32)31(2)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFGJTYFPBHMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)N(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide, also referred to as a chromeno derivative, is a complex organic compound with notable biological activity. This compound is part of a broader class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
The compound's molecular formula is , and it has a molecular weight of approximately 488 g/mol. Its structure includes a chromeno[2,3-d]pyrimidine core, a thioether group, and an acetamide moiety. The intricate structure suggests potential interactions with various biological targets, making it a candidate for further research in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O2S |
| Molecular Weight | 488 g/mol |
| CAS Number | 872196-86-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in cell proliferation pathways, potentially leading to anticancer effects. Research indicates that chromeno derivatives can modulate cellular responses beneficial for therapeutic contexts, particularly in cancer treatment.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromeno derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory activity on telomerase, an enzyme often upregulated in cancer cells. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle at critical checkpoints (G2/M phase) and reducing the expression of telomerase components like dyskerin .
Structure–Activity Relationship (SAR)
A study involving various chromeno derivatives established clear SARs indicating that modifications on the phenyl ring and the presence of specific substituents significantly affect biological activity. Compounds with methoxy groups or specific positions of halogens exhibited enhanced telomerase inhibition and anticancer activity .
Case Studies
- Telomerase Inhibition : A study synthesized several chromone derivatives and evaluated their telomerase inhibitory activities. Compounds exhibited IC50 values significantly lower than staurosporine, a known inhibitor, indicating strong potential for therapeutic applications against cancer .
- Cell Cycle Arrest : Flow cytometric analysis revealed that selected compounds could effectively arrest the cell cycle in cancer cells and induce apoptosis in a concentration-dependent manner .
Applications in Drug Discovery
The compound serves as a promising lead in drug discovery processes aimed at developing new therapeutic agents for diseases such as cancer and inflammatory conditions. Its unique structure allows for modifications that could enhance efficacy and selectivity against specific molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of the target compound, comparisons are drawn with structurally related chromeno-pyrimidine derivatives and other heterocyclic systems (Table 1).
Table 1: Comparative Analysis of Chromeno-Pyrimidine Derivatives and Analogues
Key Observations
Core Structure Variations: The target compound’s chromeno-pyrimidine core differs from thieno-pyrimidinones (e.g., compound 16 in ) by replacing the thiophene ring with a fused benzene ring. This modification may enhance π-π stacking interactions in biological targets.
Substituent Effects: The 4-chlorophenyl group in the target compound is analogous to the 2-chlorophenyl substituent in compound 4 from . However, the para-substitution in the target compound may reduce steric hindrance compared to ortho-substituted analogues.
Biological Relevance: Chromeno-pyrimidines with acetamide side chains (e.g., the target compound) are hypothesized to mimic ATP-binding pockets in kinases, similar to reported kinase inhibitors . In contrast, 3-chloro-N-phenyl-phthalimide is primarily utilized as a polymer precursor, highlighting divergent applications despite structural overlap in aryl chloride motifs.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis involves multi-step reactions, including cyclocondensation and thioether formation, which are sensitive to steric effects from the 7-methyl group .
- Data Gaps: Experimental data on solubility, bioavailability, and specific biological targets for the target compound remain scarce. Comparative studies with analogues like thieno-pyrimidinones are needed to validate structure-activity relationships.
- Computational Insights : Molecular docking studies suggest that the thioacetamide group in the target compound forms stronger hydrogen bonds with protein residues compared to oxygen-linked derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
